Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a hybrid heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core fused with a 1,3,4-thiadiazole moiety. The molecule integrates a pivalamido (tert-butyl carboxamide) group on the thiadiazole ring and a thioacetamido linker bridging the two heterocycles. This structural complexity is designed to enhance bioactivity, particularly in targeting enzymes or receptors associated with inflammation, oxidative stress, or microbial infections . The ethyl ester at the 3-position of the tetrahydrobenzo[b]thiophene core improves lipophilicity, facilitating membrane permeability .
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S3/c1-5-28-16(26)14-11-8-6-7-9-12(11)30-15(14)21-13(25)10-29-19-24-23-18(31-19)22-17(27)20(2,3)4/h5-10H2,1-4H3,(H,21,25)(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAWFGVLDUCICT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(S3)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Similar compounds are known to act as allosteric inhibitors, binding to a site other than the active site of the enzyme, thereby changing the enzyme’s conformation and reducing its activity.
Biochemical Pathways
Similar compounds have been reported to interfere with glutamine metabolism.
Pharmacokinetics
Similar compounds have been reported to have better solubility.
Biological Activity
Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex compound that incorporates both thiadiazole and thiophene moieties. These structural components are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The compound features a thiadiazole ring linked to a tetrahydrobenzo[b]thiophene structure through an acetamido group. The presence of the pivalamido substituent enhances the compound's potential biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. This compound is hypothesized to exhibit similar activity due to its structural characteristics.
- Mechanism of Action :
- Case Studies :
Antimicrobial Activity
The compound's potential as an antimicrobial agent is supported by evidence from related thiophene and thiadiazole derivatives:
- Antibacterial Effects :
- Antifungal Properties :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Thiadiazole moiety | Enhances anticancer and antimicrobial activities |
| Electron-withdrawing groups | Increases cytotoxicity |
| Substituent variations | Alters selectivity and potency |
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of thiadiazole derivatives, including the compound , as promising anticancer agents. The incorporation of the thiadiazole moiety has been linked to enhanced anticancer activity against various cancer cell lines.
Key Findings:
- Cell Viability and Proliferation : In vitro assays on cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer) demonstrated significant anti-proliferative effects. For instance, certain synthesized thiadiazole derivatives showed IC50 values lower than standard chemotherapy agents .
- Mechanism of Action : The compound is believed to induce apoptosis and disrupt cell cycle progression in cancer cells. This is supported by studies indicating that similar compounds modulate apoptotic pathways and affect cellular dynamics .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria and fungi.
Research Insights:
- Comparative Studies : Research comparing the antimicrobial efficacy of thiadiazole derivatives against standard antibiotics revealed comparable or superior activity against various pathogens .
- Structural Influence : The presence of specific functional groups within the compound enhances its interaction with microbial targets, leading to effective inhibition of growth .
Pharmacological Mechanisms
Understanding the pharmacological mechanisms underlying the activity of this compound is crucial for its development as a therapeutic agent.
Mechanistic Insights:
- Enzyme Inhibition : Similar compounds have been identified as allosteric inhibitors of key metabolic enzymes such as kidney-type glutaminase. This suggests that ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate may also exhibit similar inhibitory effects on metabolic pathways critical for tumor growth and survival.
- Synergistic Effects : Studies have shown that this compound can enhance the efficacy of existing antibiotics like Amphotericin B by altering their molecular interactions and improving their bioavailability .
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds with promising results:
Chemical Reactions Analysis
2.1. Thiadiazole Ring Formation
The 1,3,4-thiadiazole core is typically formed via:
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Condensation of hydrazides with sulfur donors :
This step relies on the cyclization of hydrazides with sulfur-containing reagents under acidic or basic conditions .
2.3. Thiophene-Thiadiazole Coupling
The thioether bond between the thiadiazole and acetamido groups may involve:
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Nucleophilic substitution : Reaction of a thiolate (e.g., from thiadiazole) with a halogenated acetamido intermediate.
Physical and Spectroscopic Data
While specific data for the target compound is unavailable, analogous derivatives in the search results provide insights:
Biological Activity Context
Though not directly addressed in the search results for this compound, related derivatives (e.g., oxadiazole-thiophene hybrids) exhibit:
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Antimicrobial activity : Often tested via agar diffusion assays, with inhibition zones measured .
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Potential anticancer properties : Hypothesized via structural similarity to apoptosis-inducing agents .
Challenges and Considerations
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Stability and Reactivity : Thiadiazole-thioether linkages may require controlled reaction conditions due to sulfur’s nucleophilicity.
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Purification : Recrystallization (e.g., ethanol) is common for thiophene derivatives to achieve >95% purity .
Comparison with Analogous Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of tetrahydrobenzo[b]thiophene derivatives modified with thiadiazole or thiophene substituents. Below is a systematic comparison with analogous molecules, emphasizing structural variations, synthesis routes, and bioactivity data.
Core Structural Modifications
Bioactivity and Mechanism
- Antioxidant Activity: Cyanoacrylate-substituted thiophenes (e.g., ethyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate) exhibit potent radical scavenging (IC₅₀: 12 µM) due to electron-withdrawing nitro groups enhancing redox activity .
- Acetylcholinesterase (AChE) Inhibition : Compound IIIb’s benzylpiperazine group facilitates π-π stacking with AChE’s aromatic residues, achieving IC₅₀: 2.8 µM .
- Anti-inflammatory Potential: The target compound’s pivalamido-thiadiazole moiety may mimic COX-2 inhibitors, though direct evidence is lacking .
Physicochemical Properties
Q & A
Q. What are the established synthetic routes for this compound, and how are reaction conditions optimized?
The compound is typically synthesized via a multi-step approach:
- Step 1 : Cyanoacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole in toluene under reflux, yielding an intermediate with an active methylene group .
- Step 2 : Knoevenagel condensation with substituted aldehydes (e.g., benzaldehydes) using toluene, piperidine, and acetic acid as catalysts. This step generates the acrylamido-thiophene backbone in 5–6 hours with yields of 72–94% .
- Optimization : Reaction conditions are refined via thin-layer chromatography (TLC) to monitor completion and recrystallization (e.g., ethanol) for purification. Statistical design of experiments (DoE) principles can systematically vary parameters (e.g., solvent, catalyst ratio) to maximize yield and purity .
Q. What spectroscopic methods are used for structural characterization?
- IR spectroscopy : Identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .
- NMR (¹H and ¹³C) : Confirms proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm) and carbon assignments (e.g., ester carbonyl at ~165 ppm) .
- Mass spectrometry (MS) : Validates molecular weight via M⁺ peaks (e.g., m/z 457 for EU1794-4 derivatives) .
Advanced Research Questions
Q. How does this compound modulate N-methyl-D-aspartate receptors (NMDARs), and what experimental models validate its mechanism?
Q. What strategies are employed to design analogs with enhanced bioactivity or selectivity?
Q. How are in vitro anticancer properties evaluated, and what apoptotic pathways are implicated?
Q. What methodologies resolve contradictions in biological activity data across studies?
- Dose-response profiling : Establishes compound efficacy at varying concentrations (e.g., IC₅₀ values for NMDAR inhibition) .
- Kinetic analysis : Differentiates allosteric vs. orthosteric modulation using Schild plots or non-competitive inhibition models .
- Cross-validation : Replicates findings in multiple cell lines (e.g., HEK293 vs. primary neurons) to exclude cell-type-specific artifacts .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
